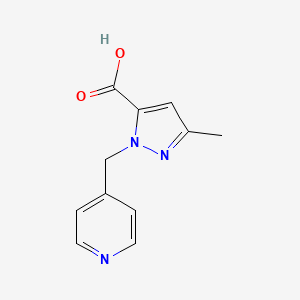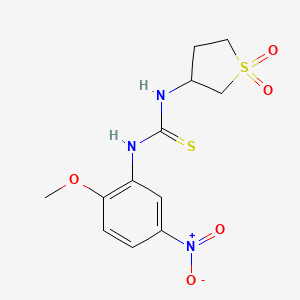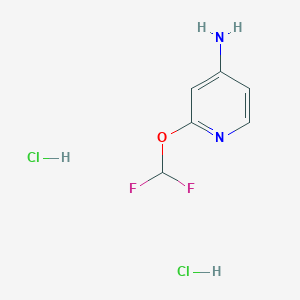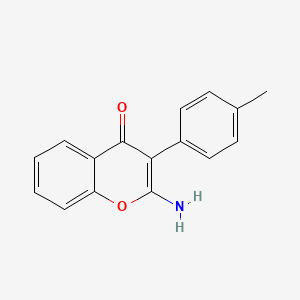
2-amino-3-(4-methylphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(4-methylphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensor for Metal Ions
A study by Jo et al. (2014) described the use of a compound based on 2-amino-3-(4-methylphenyl)-4H-chromen-4-one as a selective colorimetric sensor for detecting copper ions (Cu2+) in aqueous solutions. This compound exhibited a color change from yellow to orange in the presence of Cu2+, making it a practical tool for metal ion detection in environmental samples (Jo et al., 2014).
X-ray Crystal Structure Analysis
Wang et al. (2005) conducted an X-ray crystal structure analysis of a derivative of this compound. Their research provides valuable insights into the molecular structure of these compounds, which is crucial for understanding their chemical properties and potential applications in various fields (Wang et al., 2005).
Environmentally Benign Synthesis
Pandit et al. (2016) presented an environmentally benign protocol for synthesizing this compound derivatives. This approach highlights the importance of sustainable practices in chemical synthesis, particularly for compounds with potential medicinal applications (Pandit et al., 2016).
Synthesis of Zinc (II) Complexes
Kupcewicz et al. (2011) explored the synthesis and spectroscopic properties of Zn(II) complexes involving amino derivatives of chromone. Their research contributes to the understanding of the interactions between metal ions and organic ligands, which is significant for applications in coordination chemistry and materials science (Kupcewicz et al., 2011).
Apoptosis Induction in Cancer Cells
Kemnitzer et al. (2004) identified a compound related to this compound as a potent apoptosis inducer in various human cell lines. This discovery is significant for the development of new anticancer agents (Kemnitzer et al., 2004).
Antimicrobial Activity
Shah et al. (2013) synthesized a series of 2-amino-4H-chromene derivatives and evaluated their antimicrobial activity. Some of these compounds exhibited moderate to potent antimicrobial effects, indicating potential applications in the development of new antimicrobial agents (Shah et al., 2013).
Wirkmechanismus
Target of Action
Related compounds have been found to interact withMethionine aminopeptidase , a key enzyme involved in protein synthesis and regulation. This enzyme plays a crucial role in the removal of the methionine residue from newly synthesized proteins, which is a critical step in protein maturation and function.
Mode of Action
It is likely that the compound interacts with its target enzyme through a mechanism similar to other indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Given the potential target of this compound, it may influence the protein synthesis pathway by modulating the activity of methionine aminopeptidase . This could have downstream effects on various cellular processes, including cell growth and differentiation.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-3-(4-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)14-15(18)12-4-2-3-5-13(12)19-16(14)17/h2-9H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAALNTDDHBNKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)
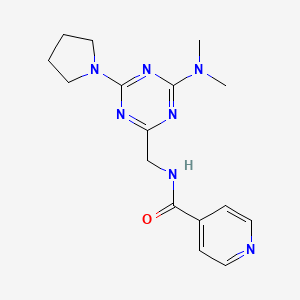
![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2506899.png)
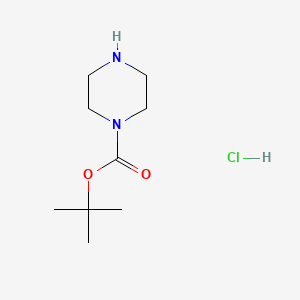
![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)
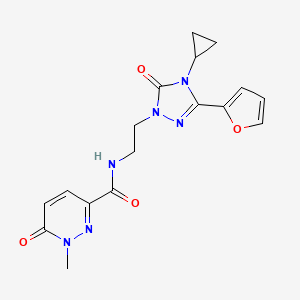
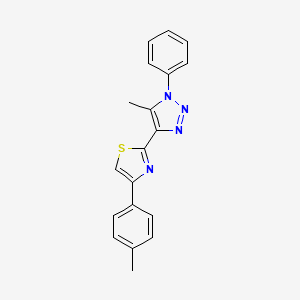
![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2506909.png)



